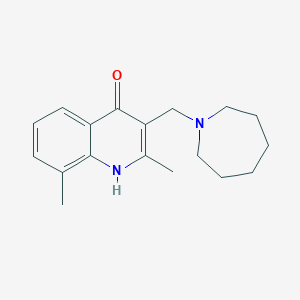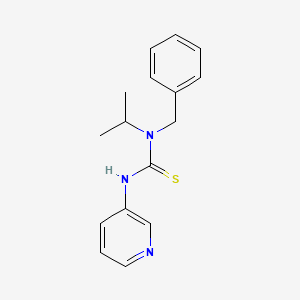
N-benzyl-N-isopropyl-N'-3-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiourea derivatives, including N-benzyl-N-isopropyl-N'-3-pyridinylthiourea, are typically synthesized through reactions involving isothiocyanates and amines. For instance, the reaction of 3-amino-2-chloropyridine with benzoyl isothiocyanate at room temperature can lead to thiourea compounds with distinct dihedral angles between the benzene and pyridine rings, as observed in closely related compounds (Yu‐Jie Ding et al., 2009). Another method involves the interaction of functionally substituted pyridines with ethyl and phenylisothiocyanates, which results in thiourea derivatives containing a pyridine moiety, demonstrating the versatility of synthesis approaches (O. Nurkenov et al., 2021).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by specific dihedral angles between the constituent rings and intramolecular hydrogen bonding, which influences their supramolecular arrangement. For example, in N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea, the thiourea group forms dihedral angles with the benzene and pyridyl rings, contributing to the formation of an infinite supramolecular structure through intermolecular hydrogen-bond interactions (Yu‐Jie Ding et al., 2009).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions that modify their structure and properties. For example, the oxidative C–S bond formation strategy can be employed to synthesize biologically potent compounds from heteroaryl-thioureas, showcasing a metal-free approach with a broad substrate scope (A. Mariappan et al., 2016). Intramolecular cyclization reactions of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea demonstrate the dynamic reactivity of thiourea derivatives, leading to the formation of thiazin-4-one and thiazoline derivatives (I. Kulakov et al., 2014).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular geometry and hydrogen-bonding patterns. For instance, the crystal structure analysis of 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea reveals how intramolecular N-H...O hydrogen bonding and quasi-aromatic pseudo-ring stacking interactions affect the compound's solid-state organization (Andrzej Okuniewski et al., 2017).
Chemical Properties Analysis
The chemical properties of N-benzyl-N-isopropyl-N'-3-pyridinylthiourea, such as acidity, basicity, reactivity with electrophiles and nucleophiles, and coordination ability with metals, are crucial for its application in chemical synthesis and potential biological activity. The versatility in coordination patterns, as seen in the reaction system of N-benzoyl-N′-(2-pyridyl)thiourea with CuCl2, highlights the compound's ability to form diverse structures under different reaction conditions (Gang Li et al., 2002).
特性
IUPAC Name |
1-benzyl-1-propan-2-yl-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-13(2)19(12-14-7-4-3-5-8-14)16(20)18-15-9-6-10-17-11-15/h3-11,13H,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUOJDDXVLKCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)
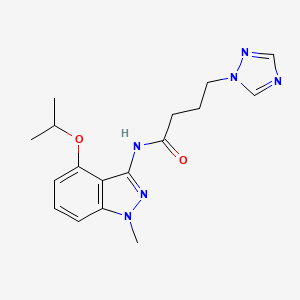
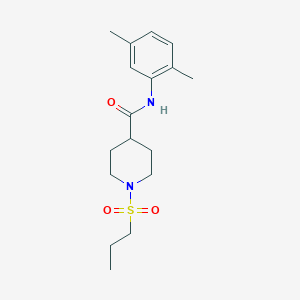

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)
![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
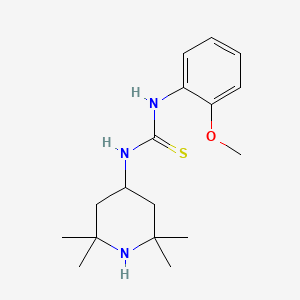
![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)
